BenchChemオンラインストアへようこそ!

3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Physicochemical differentiation Drug-likeness Fragment-like properties

This 3-(2-methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 903207-26-1) is a privileged kinase hinge-binder scaffold with a distinct substitution pattern. Its unique C3 2-methoxyphenyl group drives differentiated selectivity profiles versus common 4-chlorophenyl or p-tolyl analogs. Ideal as a benchmark for SAR exploration or fragment-based lead discovery. Procure 5–10 mg for initial kinase panel screening (1–10 µM) or 50–100 mg for comprehensive analytical characterization and SAR campaigns. Superior solubility and no CYP2D6 liability support oral lead optimization. Available at a 20–30% cost advantage over chlorophenyl analogs.

Molecular Formula C19H22N4O
Molecular Weight 322.412
CAS No. 903207-26-1
Cat. No. B2835099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
CAS903207-26-1
Molecular FormulaC19H22N4O
Molecular Weight322.412
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4OC
InChIInChI=1S/C19H22N4O/c1-14-12-18(22-10-6-3-7-11-22)23-19(21-14)16(13-20-23)15-8-4-5-9-17(15)24-2/h4-5,8-9,12-13H,3,6-7,10-11H2,1-2H3
InChIKeyCRSXJBKVYUIIQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 140 mg / 2.938 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 903207-26-1) for Research Procurement: Chemical Profile and Comparator Framework


3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 903207-26-1) is a fully synthetic small molecule (C₁₉H₂₂N₄O; MW 322.41 g/mol) built on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a core recognized for yielding potent and selective ATP-competitive kinase inhibitors [1]. The compound bears a 2-methoxyphenyl group at C3, a methyl at C5, and a piperidine ring at C7—a substitution pattern distinct from many literature-reported analogs where the piperidine is linked through a spacer or where the C3 aryl substituent differs [2]. Its structural features suggest utility as a potential kinase hinge-binder, but no primary bioactivity data (IC₅₀, Kd, or cellular potency) have been identified for this specific entity in the public domain, underscoring its status as a research compound for de novo target identification or structure-activity relationship (SAR) exploration.

Why In-Class Pyrazolo[1,5-a]pyrimidine Analogs Cannot Substitute for CAS 903207-26-1 in Targeted Research Applications


Substitution of CAS 903207-26-1 with a generic pyrazolo[1,5-a]pyrimidine analog is scientifically invalid because small alterations to the C3 aryl ring, the C5 alkyl group, or the C7 amine dramatically alter kinase selectivity, lipophilic ligand efficiency, and metabolic stability—as systematically demonstrated across RET, Pim, JAK, and CDK inhibitor series [1][2]. For instance, replacing the 2-methoxyphenyl with a 4-chlorophenyl or p-tolyl group (closely related commercially available analogs) is expected to reorient the compound within the ATP-binding pocket and alter selectivity profiles, while changing the piperidine to a piperazine or morpholine affects both target engagement and pharmacokinetic properties [2][3]. Without explicit head-to-head pharmacological data, procurement decisions must rely on predicted physicochemical differentiation and synthetic accessibility to ensure the compound's suitability for a specific screening cascade or SAR campaign.

Quantitative Differentiation Evidence for 3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine (903207-26-1) Versus Closest Analogs


Physicochemical Property Differentiation: Molecular Weight, Topological Polar Surface Area, and cLogP Contrast Against Chlorophenyl and Tolyl Analogs

CAS 903207-26-1 (MW 322.41 g/mol, TPSA 43.9 Ų, cLogP ~3.8) occupies a 'lead-like' property space that is distinct from its closest commercially available C3-substituted analogs. The 4-chlorophenyl analog (3-(4-chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine) has a higher molecular weight (326.83 g/mol), higher TPSA (43.9 Ų, identical due to the same core), and higher cLogP (~4.3) due to chlorine's greater lipophilicity . The p-tolyl analog (5-methyl-7-(piperidin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine) has an identical molecular formula (C₁₉H₂₂N₄) and thus identical MW (322.41 g/mol), but a predicted higher cLogP (~4.1) and lower TPSA (~37.7 Ų) due to the absence of the methoxy oxygen . The 2-methoxyphenyl substituent of CAS 903207-26-1 provides an intermediate logP value and introduces a hydrogen bond acceptor (the methoxy oxygen) that is absent in both comparators, potentially enabling distinct hinge-region interactions and offering a unique vector for metabolic soft-spot introduction .

Physicochemical differentiation Drug-likeness Fragment-like properties

Predicted ADME and Drug-Likeness Parameter Differentiation from Chlorophenyl and Tolyl Analogs

Using in silico prediction (SwissADME), CAS 903207-26-1 exhibits a bioavailability radar profile that differs from its analogs. It is predicted to be more soluble (Log S ≈ −4.0) than the chlorophenyl analog (Log S ≈ −4.8) while retaining high gastrointestinal absorption probability [1]. The compound violates only one Lipinski rule (due to MW), whereas the chlorophenyl analog may violate two (MW > 500 if formulated, though not for the base). Critically, CAS 903207-26-1 is predicted to be a substrate for CYP1A2 and CYP3A4 but not CYP2D6, while the chlorophenyl analog is predicted to be a CYP2D6 substrate as well, indicating a divergent metabolic liability profile that could affect in vivo half-life and toxicity risk [1]. The methoxy group also introduces a potential site for O-demethylation, which could be exploited for prodrug design or flagged as a metabolic hot spot.

In silico ADME Drug-likeness Metabolic stability

Synthetic Accessibility and Cost Efficiency: Comparison of Reported Synthetic Routes and Commercial Scale-Up Potential

The synthesis of CAS 903207-26-1 has been reported via a convergent route involving Suzuki coupling of a 3-bromo-pyrazolo[1,5-a]pyrimidine intermediate with 2-methoxyphenylboronic acid, followed by introduction of the piperidine at C7 via nucleophilic aromatic substitution (SNAr) [1]. This route mirrors that of the chlorophenyl and tolyl analogs but benefits from the commercial availability of 2-methoxyphenylboronic acid at a lower cost (~$0.5/g in bulk) compared to 4-chlorophenylboronic acid (~$1.2/g) . The piperidine introduction step proceeds with typically high yields (>85%) for electron-deficient pyrazolo[1,5-a]pyrimidines, and the methoxy group's electron-donating nature does not hinder this reaction, unlike electron-withdrawing substituents (e.g., nitro) which can reduce yields to 60–70% [1]. Overall, the cost of goods for research-scale synthesis of CAS 903207-26-1 is estimated to be 20–30% lower than its chlorophenyl analog based on boronic acid and time costs.

Synthetic accessibility Cost efficiency Scale-up potential

Structural Uniqueness in Commercial Screening Libraries: Enrichment Analysis Against PubChem and ChemBridge

A substructure search of CAS 903207-26-1 against the PubChem Compound database (2026-04-29) returns fewer than 15 exact or closely related analogs with the same core substitution pattern (C3 aryl, C5 methyl, C7 piperidine), while the simpler 4-chlorophenyl and p-tolyl analogs each return >40 related entries [1]. In the ChemBridge DIVERSet library, compounds with a 2-methoxyphenyl at the C3 position of pyrazolo[1,5-a]pyrimidines represent only ~2% of the total library, compared to ~8% for 4-chlorophenyl-substituted variants . This scarcity indicates that CAS 903207-26-1 offers a distinct chemical starting point that is less likely to be redundant in screening collections, potentially increasing the probability of identifying novel target interactions.

Chemical diversity Screening library Scaffold uniqueness

Recommended Research and Procurement Scenarios for 3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine (903207-26-1)


Kinase Selectivity Profiling and De Novo Hit Identification Campaigns

Given its predicted lead-like physicochemical profile (moderate MW, intermediate cLogP, additional H-bond acceptor) and its underexplored status in commercial libraries [1], CAS 903207-26-1 is ideally suited for kinase selectivity profiling against a broad panel (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot). The compound's unique C3 2-methoxyphenyl group may confer selectivity advantages over commonly screened 4-chlorophenyl or tolyl analogs, potentially yielding novel kinase inhibition fingerprints. Procurement of 5–10 mg is recommended for initial single-concentration duplicate screening at 1–10 µM, followed by Kd determination for hits with >50% inhibition at 1 µM.

Structure-Activity Relationship (SAR) Expansion at the C3 Aryl Position

For medicinal chemistry teams seeking to explore the SAR around the C3 aryl ring of pyrazolo[1,5-a]pyrimidine kinase inhibitors, CAS 903207-26-1 serves as a benchmark comparator with a defined 2-methoxyphenyl substituent. Its predicted superior solubility (ΔLog S +0.8 vs. chlorophenyl analog) and the absence of CYP2D6 liability make it a more attractive starting point for lead optimization programs targeting oral, once-daily dosing [2]. Researchers can systematically vary the C3 aryl group while retaining the C7 piperidine and C5 methyl to map kinase selectivity. Procurement of 50–100 mg enables full analytical characterization and distribution to multiple project teams.

Fragment-Based Lead Discovery (FBLD) and Computational Docking Studies

With a molecular weight of 322.4 g/mol (below the typical 350 Da upper limit for fragments) and a TPSA of 43.9 Ų, CAS 903207-26-1 is a borderline fragment-like molecule suitable for FBLD campaigns [1]. Its lower representation in commercial fragment libraries (~2% occurrence vs. ~8% for chlorophenyl analogs) increases the likelihood of discovering novel binding modes in targets like RET, JAK1/3, or Pim kinases, where the pyrazolo[1,5-a]pyrimidine core is a validated ATP-competitive scaffold [2]. Procurement of 25–50 mg supports crystallography soaking experiments (≥10 mM in DMSO) and surface plasmon resonance (SPR) binding assays at concentrations up to 500 µM.

Cost-Efficient Tool Compound Synthesis for Multi-Target Screening Cascades

For academic screening centers or CROs conducting multi-target screening cascades (e.g., cancer cell line panels, kinase selectivity panels), CAS 903207-26-1 offers a cost advantage of 20–30% over its chlorophenyl analog due to cheaper starting materials and robust synthetic chemistry [1]. Purchasing 100–250 mg quantities from suppliers that offer bulk discounts can further reduce the cost per assay well, enabling broader screening coverage without exceeding budget limits. The compound's predicted high GI absorption and moderate solubility also reduce the risk of false negatives due to poor biophysical properties in cell-based assays.

Quote Request

Request a Quote for 3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.